REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:7]1[C:11](B2OC(C)(C)C(C)(C)O2)=[CH:10][CH:9]=[N:8]1.Br[C:22]1[CH:29]=[CH:28][C:25]([C:26]#[N:27])=[C:24]([Cl:30])[CH:23]=1.C(=O)([O-])[O-].[Na+].[Na+].O>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:30][C:24]1[CH:23]=[C:22]([C:11]2[N:7]([CH:2]3[CH2:3][CH2:4][CH2:5][CH2:6][O:1]3)[N:8]=[CH:9][CH:10]=2)[CH:29]=[CH:28][C:25]=1[C:26]#[N:27] |f:2.3.4,^1:45,64|
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Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
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O1C(CCCC1)N1N=CC=C1B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C#N)C=C1)Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 35° C. for 2.5 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvents were distilled to almost dryness and water (48 ml)
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Type
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ADDITION
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Details
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was added
|
Type
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STIRRING
|
Details
|
After 30 min of stirring the precipitated product
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Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
32 ml of ethanol was added to the precipitation
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 15 min at RT and 30 min at −10° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
before filtering
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)C1=CC=NN1C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |